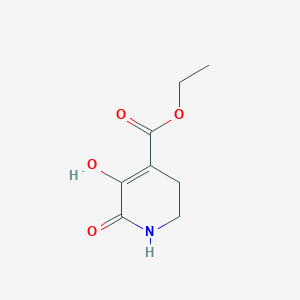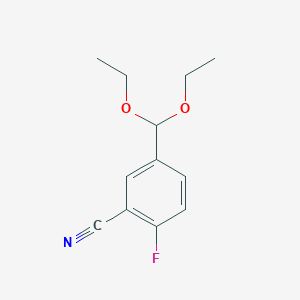
5-(Diethoxymethyl)-2-fluorobenzonitrile
Vue d'ensemble
Description
5-(Diethoxymethyl)-2-fluorobenzonitrile, commonly referred to as 5-DEMF, is a type of organic compound that has been studied for its potential applications in scientific research. This compound is a derivative of benzonitrile and has a molecular formula of C8H11FNO2. In its solid state, 5-DEMF is a white crystalline powder with a slightly acidic odor. It is soluble in polar solvents such as water, alcohols, and ethers, but insoluble in non-polar solvents such as benzene and chloroform.
Mécanisme D'action
The mechanism of action of 5-DEMF is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atom of the 5-DEMF molecule and the substrate molecule. This covalent bond is then broken, allowing the substrate molecule to be modified or transformed.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DEMF are not well understood. However, it has been shown to inhibit the growth of certain bacterial species, such as Bacillus subtilis and Escherichia coli. It has also been shown to have anti-inflammatory, anti-fungal, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-DEMF is its low cost and ease of synthesis. It is also a relatively stable compound and does not degrade quickly in the presence of light or heat. However, it is not a very soluble compound and can be difficult to work with in certain solvents.
Orientations Futures
Given its potential applications in scientific research, there are many potential future directions for 5-DEMF. These include further exploration of its mechanism of action, investigation of its potential uses in drug synthesis, and development of new methods for its synthesis. Additionally, further research could be conducted to explore its potential uses as a catalyst in polymer synthesis, as well as its potential applications in the synthesis of other organic compounds. Finally, further research could be conducted to explore the potential biochemical and physiological effects of 5-DEMF, as well as its potential uses in the treatment of various diseases.
Applications De Recherche Scientifique
5-DEMF has been used in a variety of scientific research applications due to its unique properties. It has been used as a reagent for the synthesis of a variety of compounds, such as 5-aminopentanoic acid, 5-hydroxy-2-methyl-1-pyrrolidinecarboxylic acid, and 5-hydroxy-2-methyl-1-pyrrolidine-3-carboxylic acid. It has also been used as a catalyst in the synthesis of polymers and as a starting material for the synthesis of other organic compounds.
Propriétés
IUPAC Name |
5-(diethoxymethyl)-2-fluorobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-3-15-12(16-4-2)9-5-6-11(13)10(7-9)8-14/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWINDASCTDSVAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=C(C=C1)F)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20716535 | |
| Record name | 5-(Diethoxymethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Diethoxymethyl)-2-fluorobenzonitrile | |
CAS RN |
1176161-37-7 | |
| Record name | 5-(Diethoxymethyl)-2-fluorobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20716535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




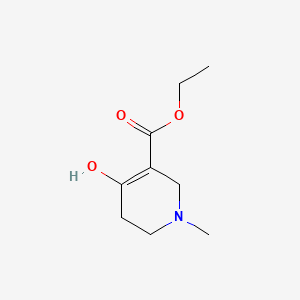

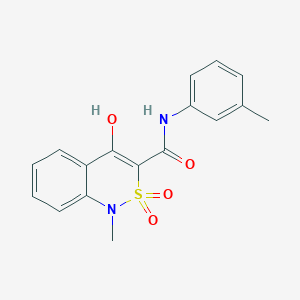

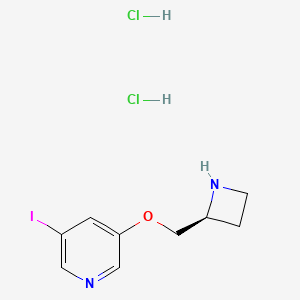
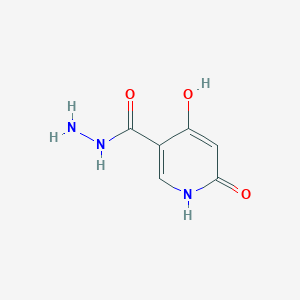
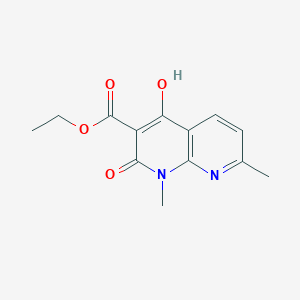

![Methyl 2-[1-(1,3-benzodioxol-5-ylmethyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1395589.png)
